5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H4F5N5 and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Difluoromethylation is a process used in the synthesis of various biologically and pharmacologically active ingredients . The primary targets would be diverse fluorine-containing heterocycles .
Mode of Action
Difluoromethylation often involves a radical process . The compound may interact with its targets via this process, leading to the functionalization of the heterocycles .
Biochemical Pathways
The process of difluoromethylation is crucial in the synthesis of various active ingredients, suggesting it may play a role in multiple biochemical pathways .
Pharmacokinetics
The presence of difluoromethyl groups in a compound can often bring about beneficial effects to the target molecules .
Result of Action
The result of the compound’s action would likely be the functionalization of fluorine-containing heterocycles, which are core moieties of various active ingredients .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the difluoromethylation process .
Properties
IUPAC Name |
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N5/c7-5(8)16-3(2-13-15-12)1-4(14-16)6(9,10)11/h1,5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBJLOGLJJOXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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